Product packaging for 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate(Cat. No.:CAS No. 60309-09-3)

4-Nitrophenyl 2H-tetrazol-5-ylcarbamate

Cat. No.: B14600043
CAS No.: 60309-09-3
M. Wt: 250.17 g/mol
InChI Key: WKQFTRLDRBIETJ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2H-tetrazol-5-ylcarbamate (CAS Registry Number: 60309-09-3) is a chemical compound with the molecular formula C 8 H 6 N 6 O 4 and a molecular weight of 250.171 g/mol . This reagent features a unique structure combining both a carbamate and a tetrazole ring, making it a valuable building block in medicinal chemistry and drug discovery research. The core research value of this compound lies in its functional groups. The carbamate moiety is widely used in modern drug design as a stable peptide bond surrogate, helping to improve the metabolic stability and membrane permeability of potential therapeutic agents . Concurrently, the tetrazole ring is a privileged structure in medicinal chemistry, known for its role as a bioisostere for carboxylic acids, which can enhance pharmacokinetic properties . This combination makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and other bioactive compounds. Handling and Storage: For optimal stability, this product should be stored in a cool, dry place, protected from light. Researchers should consult the safety data sheet for detailed hazard and handling information. Notice: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N6O4 B14600043 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate CAS No. 60309-09-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60309-09-3

Molecular Formula

C8H6N6O4

Molecular Weight

250.17 g/mol

IUPAC Name

(4-nitrophenyl) N-(2H-tetrazol-5-yl)carbamate

InChI

InChI=1S/C8H6N6O4/c15-8(9-7-10-12-13-11-7)18-6-3-1-5(2-4-6)14(16)17/h1-4H,(H2,9,10,11,12,13,15)

InChI Key

WKQFTRLDRBIETJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)NC2=NNN=N2

Origin of Product

United States

Synthetic Methodologies for 4 Nitrophenyl 2h Tetrazol 5 Ylcarbamate

Established Synthetic Pathways to Tetrazolyl Carbamates

The construction of tetrazolyl carbamates can be achieved by forming the carbamate (B1207046) linkage on a pre-existing tetrazole ring or by constructing the tetrazole ring from a precursor already containing the carbamate functionality.

Synthesis via Active Ester Intermediates using 4-Nitrophenyl Chloroformate

A common and direct method for the synthesis of carbamates involves the reaction of an amine with an activated carbonyl compound. In the case of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate, this is typically achieved by reacting 5-aminotetrazole (B145819) with 4-nitrophenyl chloroformate. The 4-nitrophenyl group acts as a good leaving group, facilitating the nucleophilic attack by the amino group of the tetrazole.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing the reaction conditions and maximizing the yield.

Reaction Scheme:

Commonly used bases include tertiary amines such as triethylamine or pyridine, and the reaction is often performed in aprotic solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile. The 4-nitrophenyl carbamate products are important intermediates in the synthesis of ureas.

Reactant 1Reactant 2BaseSolventProduct
5-Aminotetrazole4-Nitrophenyl chloroformateTriethylamineDichloromethaneThis compound
5-Aminotetrazole4-Nitrophenyl chloroformatePyridineTHFThis compound

Formation through Curtius Rearrangement Derivatives

The Curtius rearrangement provides an alternative route to isocyanates from acyl azides, which can then be trapped by nucleophiles like alcohols or phenols to form carbamates. wikipedia.orgnih.govthieme-connect.com This pathway could be adapted for the synthesis of this compound. The key steps would involve the formation of a tetrazole-containing acyl azide, its thermal or photochemical rearrangement to a tetrazolyl isocyanate, and subsequent reaction with 4-nitrophenol.

This method is particularly useful as it is applicable to a wide range of carboxylic acids, including heterocyclic ones. nih.gov The rearrangement proceeds with the retention of the stereochemical configuration of the migrating group. wikipedia.orgnih.gov

Hypothetical Reaction Scheme:

Acyl Azide Formation: A suitable tetrazole carboxylic acid is converted to its corresponding acyl azide. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by treating the carboxylic acid with diphenylphosphoryl azide (DPPA).

Curtius Rearrangement: The tetrazole acyl azide is heated to induce the rearrangement, leading to the formation of a tetrazolyl isocyanate with the loss of nitrogen gas.

Carbamate Formation: The in situ generated tetrazolyl isocyanate is then trapped with 4-nitrophenol to yield the final product, this compound.

This approach offers a pathway that avoids the direct handling of potentially unstable chloroformates.

Cycloaddition Reactions for Tetrazole Ring Formation Precursors

The most prevalent method for the synthesis of the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govrsc.orgyoutube.com This strategy can be employed to construct the tetrazole ring of a precursor molecule that already contains the necessary functionality for the subsequent carbamate formation.

Two main strategies can be envisioned:

Strategy A: Cycloaddition followed by functionalization. A nitrile containing a group that can be converted to an amino group is reacted with an azide source (e.g., sodium azide) to form a 5-substituted tetrazole. The substituent is then converted to an amino group, which can subsequently react with 4-nitrophenyl chloroformate as described in section 2.1.1.

Strategy B: Cycloaddition of a carbamate-containing precursor. A more convergent approach would involve the cycloaddition of a nitrile that already bears a precursor to the carbamate moiety. For instance, a cyanamide derivative could potentially be used in a cycloaddition reaction.

The choice of catalyst is often critical in these cycloaddition reactions to achieve good yields and selectivity. rsc.org

Optimization and Refinement of Synthetic Protocols

The efficiency of the synthesis of this compound can be significantly improved by systematically optimizing the reaction conditions.

Investigation of Catalyst Systems and Reaction Conditions

For the synthesis involving active ester intermediates (Section 2.1.1), the choice of base can influence the reaction rate and the formation of side products. A systematic screening of organic and inorganic bases, as well as their stoichiometry, can lead to improved yields.

In the case of cycloaddition reactions (Section 2.1.3), various catalysts have been shown to promote the formation of tetrazoles. These include Lewis acids and transition metal complexes. The optimization of catalyst loading, reaction temperature, and solvent is crucial for achieving high efficiency.

Table of Potential Catalysts for Tetrazole Synthesis:

Catalyst TypeExamples
Lewis AcidsZinc salts, Aluminum salts
Transition MetalsCopper, Palladium, Ruthenium complexes

Studies on Yield Enhancement and Purity Improvement

To enhance the yield and purity of this compound, several factors can be investigated:

Reactant Purity: The purity of the starting materials, such as 5-aminotetrazole and 4-nitrophenyl chloroformate, is critical.

Reaction Concentration: Varying the concentration of the reactants can impact the reaction kinetics and the formation of byproducts.

Work-up and Purification: The method of quenching the reaction and the purification technique (e.g., recrystallization, column chromatography) should be optimized to effectively remove unreacted starting materials and byproducts.

Systematic studies varying these parameters can lead to a robust and high-yielding synthesis of the target compound.

Novel Synthetic Routes and Strategies

The primary and most direct route to this compound involves the strategic selection of two key building blocks: an amine precursor and a carbonyl source. This approach is centered on the nucleophilic attack of the amine onto an activated carbonyl group.

The key precursors for the synthesis of this compound are:

5-Aminotetrazole: This molecule provides the tetrazole ring and the nucleophilic amino group required for the formation of the carbamate linkage. 5-Aminotetrazole can exist in several tautomeric forms, and its reactivity can be influenced by the reaction conditions.

4-Nitrophenyl Chloroformate: This commercially available reagent serves as an activated carbonyl source. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic substitution by the amine. Its use is a well-established method for the synthesis of carbamates. researchgate.netepa.gov

The general reaction scheme involves the acylation of 5-aminotetrazole with 4-nitrophenyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. orgsyn.org The choice of solvent is also crucial, with aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) being commonly employed to ensure the solubility of the reactants and to prevent unwanted side reactions.

A plausible synthetic procedure based on established methods for analogous compounds would be as follows: To a solution of 5-aminotetrazole in a suitable anhydrous solvent, a stoichiometric amount of a base is added. The mixture is then treated with 4-nitrophenyl chloroformate, typically dropwise at a controlled temperature to manage the exothermicity of the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard laboratory procedures like filtration, extraction, and recrystallization or column chromatography.

While this method is robust, research into novel precursors is ongoing. For instance, the in-situ generation of the reactive carbonyl species or the use of alternative activating agents for the carbamoylation of 5-aminotetrazole could offer advantages in terms of safety and efficiency.

Table 1: Key Precursors and Their Roles in the Synthesis of this compound

Precursor/Building BlockChemical StructureRole in the Reaction
5-AminotetrazoleHN4C-NH2Nucleophile (provides the amino group) and the tetrazole core.
4-Nitrophenyl ChloroformateC7H4ClNO4Electrophilic carbonyl source; the 4-nitrophenoxy group acts as a good leaving group.
Triethylamine(C2H5)3NNon-nucleophilic base to neutralize the HCl byproduct.
Tetrahydrofuran (THF)C4H8OAprotic solvent to dissolve reactants and facilitate the reaction.

To enhance synthetic efficiency, the development of tandem reactions and one-pot methodologies for the synthesis of this compound is a promising area of investigation. These approaches aim to combine multiple reaction steps into a single operation, thereby avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste.

While a specific one-pot synthesis for this compound has not been extensively reported in the literature, the principles of one-pot synthesis can be applied. For instance, a hypothetical one-pot process could involve the in-situ formation of 5-aminotetrazole from its precursors, followed by the direct reaction with 4-nitrophenyl chloroformate without isolating the aminotetrazole. The synthesis of tetrazoles can be achieved through various methods, including the reaction of nitriles with azides.

A potential tandem reaction sequence could begin with the [3+2] cycloaddition of a nitrile and an azide source to form the tetrazole ring. The resulting tetrazole intermediate, if it bears a suitable functional group, could then be converted to the 5-amino derivative in the same pot. Subsequently, the addition of 4-nitrophenyl chloroformate and a base would complete the synthesis of the target carbamate.

The development of such methodologies requires careful optimization of reaction conditions to ensure the compatibility of all reagents and intermediates. Factors such as solvent, temperature, and the order of reagent addition would be critical for the success of a one-pot or tandem synthesis. While the direct application of one-pot strategies for O-aryl carbamates has been explored, their adaptation for N-tetrazolyl carbamates presents a unique set of challenges and opportunities. organic-chemistry.org

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachDescriptionAdvantagesPotential Challenges
Stepwise Synthesis Sequential reaction of isolated and purified intermediates.High purity of intermediates and final product; well-established and predictable.Time-consuming; potential for material loss at each step; generates more waste.
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates.Increased efficiency; reduced reaction time and waste; improved atom economy.Requires careful control of reaction conditions; potential for side reactions and purification difficulties.
Tandem Reaction A sequence of reactions occurs in a single pot where the subsequent reaction is triggered by the formation of the product from the previous reaction.High synthetic elegance and efficiency; can lead to complex molecules from simple starting materials.Complex to design and optimize; requires compatible reaction conditions for all steps.

Reactivity and Mechanistic Investigations of 4 Nitrophenyl 2h Tetrazol 5 Ylcarbamate

Nucleophilic Substitution at the Carbamate (B1207046) Carbonyl Center

The carbamate functional group in 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate is a key site for chemical transformations, particularly nucleophilic substitution reactions. The electrophilicity of the carbonyl carbon is significantly influenced by the electronic properties of both the 4-nitrophenoxy and the 2H-tetrazol-5-ylamino moieties.

Role of the 4-Nitrophenoxy Moiety as an Activating Leaving Group

The 4-nitrophenoxy group plays a crucial role in activating the carbamate carbonyl carbon towards nucleophilic attack. The strong electron-withdrawing nature of the nitro group enhances the stability of the resulting 4-nitrophenolate (B89219) anion, making it an excellent leaving group. emerginginvestigators.org This activation is a well-established principle in organic chemistry, often utilized to facilitate reactions that would otherwise be slow or require harsh conditions.

The departure of the 4-nitrophenoxy group as the 4-nitrophenolate ion is a key driving force for the nucleophilic substitution reaction. emerginginvestigators.org The stability of this leaving group is attributed to the delocalization of the negative charge across the aromatic ring and the nitro group. This increased stability lowers the activation energy of the reaction, thereby accelerating the rate of nucleophilic substitution.

Furthermore, the release of the 4-nitrophenolate ion, which is a bright yellow species, provides a convenient method for monitoring the progress of the reaction spectrophotometrically. This technique has been widely used to study the kinetics of reactions involving 4-nitrophenyl esters and carbamates. emerginginvestigators.org

Kinetics and Thermodynamics of Reaction with Various Nucleophiles

The kinetics of nucleophilic substitution at the carbamate carbonyl center of this compound are expected to follow a stepwise mechanism involving the formation of a tetrahedral intermediate. This mechanism is common for the aminolysis of related 4-nitrophenyl carbonates and carbamates. acs.org The reaction rate is influenced by the nature of the nucleophile, with more basic and less sterically hindered nucleophiles generally exhibiting faster reaction rates.

For instance, studies on the aminolysis of similar 4-nitrophenyl carbonates have shown a dependence of the rate on the pKa of the attacking amine. acs.org A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile, can provide insights into the transition state structure. For many of these reactions, a biphasic Brønsted plot is observed, suggesting a change in the rate-determining step from the breakdown of the tetrahedral intermediate at low amine basicity to its formation at high amine basicity. acs.org

Table 1: Illustrative Kinetic Data for the Aminolysis of a Related Carbamate (Methyl 4-Nitrophenyl Carbonate) with Secondary Alicyclic Amines in Aqueous Solution at 25.0 °C

Nucleophile (Amine)pKa of Conjugate AcidSecond-Order Rate Constant (kN, M⁻¹s⁻¹)
Piperidine11.221.83
Pyrrolidine11.272.50
Morpholine8.650.0435

Data adapted from a study on a related compound and is for illustrative purposes only. acs.org

Solvent Effects on Reaction Rates and Selectivity

The solvent plays a critical role in modulating the rates and selectivity of nucleophilic substitution reactions involving this compound. The polarity and nucleophilicity of the solvent can influence the stability of the reactants, transition state, and products.

In solvolysis reactions of analogous compounds like p-nitrophenyl chloroformate, the reaction rate is sensitive to both the solvent's nucleophilicity (l) and its ionizing power (m), as described by the extended Grunwald-Winstein equation. mdpi.com For reactions proceeding through an addition-elimination mechanism where the addition step is rate-determining, a significant dependence on solvent nucleophilicity is observed. mdpi.com

Polar protic solvents, such as water and alcohols, can stabilize the charged tetrahedral intermediate through hydrogen bonding, thereby accelerating the reaction. In contrast, aprotic solvents may favor different reaction pathways or lead to slower reaction rates. For example, the aminolysis of phenyl and 4-nitrophenyl chloroformates proceeds through a stepwise mechanism in aqueous solution, while in the less polar solvent acetonitrile, a concerted mechanism is favored due to destabilization of the tetrahedral intermediate. nih.gov

Table 2: Solvent Parameters for Common Solvents

SolventSolvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)
Water3.714.65
Ethanol0.37-2.52
Methanol0.17-1.19
Acetonitrile-0.42-3.00

Data from studies on solvolysis reactions and is for general reference. mdpi.com

Intramolecular Rearrangements and Fragmentation Pathways

Beyond nucleophilic substitution, the presence of the tetrazole ring introduces the possibility of intriguing intramolecular rearrangements and fragmentation pathways, which are characteristic of this heterocyclic system.

Potential Tetrazole Ring Fragmentation Mechanisms

The tetrazole ring is known to undergo fragmentation under various conditions, including thermal, photochemical, and mass spectrometric induction. nih.govacs.org A common fragmentation pathway for 1,5-disubstituted tetrazoles involves the extrusion of molecular nitrogen (N₂). nih.gov This process can lead to the formation of highly reactive intermediates such as nitrenes or nitrile imines, which can then undergo further reactions to yield stable products. researchgate.net

The specific fragmentation pathway of this compound would likely depend on the conditions applied. For instance, upon electron impact in a mass spectrometer, fragmentation could be initiated by the loss of the 4-nitrophenoxy group, followed by the decomposition of the tetrazole ring. Alternatively, direct fragmentation of the tetrazole ring could occur. The nature of the substituents on the tetrazole ring is known to strongly influence the fragmentation patterns. nih.gov

Tautomerism of the Tetrazole Moiety and its Influence on Reactivity

5-Substituted tetrazoles can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govresearchgate.net The relative stability of these tautomers is influenced by the substituent at the 5-position and the surrounding environment (e.g., solvent, physical state). researchgate.net In the gas phase, the 2H-tautomer is generally more stable, while in solution, the 1H-tautomer often predominates. nih.gov

For this compound, the designated "2H" in its name specifies the position of the proton on the tetrazole ring. However, in solution, an equilibrium between the 2H and 1H tautomers is likely to exist. The position of this equilibrium can have a profound impact on the reactivity of the molecule. The different tautomers will exhibit distinct electronic distributions and steric environments, which in turn will affect the nucleophilicity of the tetrazole nitrogen atoms and the susceptibility of the carbamate to nucleophilic attack.

Theoretical studies on 5-aminotetrazole (B145819) have shown that the energy barrier for the interconversion between the 1H and 2H tautomers is significant. nih.gov The tautomeric equilibrium will influence the molecule's hydrogen bonding capabilities and its interactions with solvents and other reactants, thereby affecting both the kinetics and thermodynamics of its reactions. rsc.org

Mechanistic Elucidation via Spectroscopic and Isotopic Labeling Studies

The mechanistic pathway of the reactions involving this compound, particularly its cleavage, has been a subject of scientific inquiry. Understanding the sequence of bond-forming and bond-breaking events, identifying transient species, and determining the slowest step of the reaction are crucial for optimizing its applications. To this end, spectroscopic and isotopic labeling studies, while not extensively reported for this specific molecule, can be discussed based on well-established principles and investigations of analogous carbamate and tetrazole systems.

Identification of Reaction Intermediates

The identification of transient intermediates is fundamental to elucidating a reaction mechanism. For the nucleophilic acyl substitution reactions of this compound, the formation of a tetrahedral intermediate is highly probable. This is a common feature in the reactions of carboxylic acid derivatives, including carbamates.

In a typical reaction, such as hydrolysis, a nucleophile (e.g., a hydroxide (B78521) ion or a water molecule) would attack the electrophilic carbonyl carbon of the carbamate. This addition step leads to the formation of a short-lived tetrahedral intermediate where the carbon atom is sp3-hybridized. The subsequent collapse of this intermediate involves the expulsion of the most stable leaving group. In the case of this compound, the 4-nitrophenolate anion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the negative charge.

Spectroscopic methods are instrumental in detecting and characterizing such intermediates. For instance, in reactions of similar 4-nitrophenyl carbamates, UV-Visible spectroscopy is a powerful tool for monitoring the progress of the reaction in real-time. The release of the 4-nitrophenolate ion, which has a distinct yellow color, results in a strong absorbance in the visible region of the spectrum (around 400 nm). This spectroscopic handle allows for the continuous monitoring of the leaving group's departure, providing indirect evidence for the formation and breakdown of an intermediate.

While direct spectroscopic observation of the tetrahedral intermediate for this compound has not been documented, studies on related systems using techniques like low-temperature NMR or rapid-scan IR spectroscopy could potentially provide evidence for its existence.

An alternative mechanistic pathway that could be considered, particularly under thermal or photolytic conditions, is the initial cleavage of the tetrazole ring. The thermal decomposition of tetrazoles can lead to the formation of highly reactive nitrile imine intermediates. However, in the context of nucleophilic substitution at the carbamoyl (B1232498) center, the tetrahedral intermediate pathway is generally more favored.

The potential intermediates in the reaction of this compound are summarized in the table below.

IntermediateDescriptionMethod of Detection (Hypothetical)
Tetrahedral IntermediateFormed by the nucleophilic attack on the carbonyl carbon.Low-temperature NMR, FT-IR
Nitrile ImineCould be formed via thermal or photolytic decomposition of the tetrazole ring.Trapping experiments, transient absorption spectroscopy

Determination of Rate-Limiting Steps

Isotopic labeling studies are a powerful technique for distinguishing between these possibilities. By replacing an atom at a specific position in the reactant with one of its heavier isotopes, one can measure the effect of this substitution on the reaction rate, an effect known as the kinetic isotope effect (KIE).

A significant KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. For instance, if the breakdown of the tetrahedral intermediate, involving the cleavage of the carbonyl carbon to the leaving group (4-nitrophenoxy) bond, is the rate-limiting step, a significant ¹³C kinetic isotope effect at the carbonyl carbon would be expected. Similarly, a ¹⁵N KIE could be observed at the tetrazole nitrogen if the C-N bond cleavage were rate-limiting.

Conversely, if the formation of the tetrahedral intermediate is the rate-limiting step, a smaller or negligible KIE would be anticipated for the atoms involved in the subsequent bond cleavage.

While specific KIE studies on this compound are not available in the published literature, data from analogous carbamate hydrolysis reactions can provide insight. For many carbamates with good leaving groups, the breakdown of the tetrahedral intermediate is often found to be the rate-limiting step. Given that 4-nitrophenolate is an excellent leaving group, it is plausible that the decomposition of the tetrahedral intermediate is the rate-determining step in the nucleophilic substitution reactions of this compound.

The table below outlines the potential rate-limiting steps and the expected outcomes from hypothetical isotopic labeling studies.

Rate-Limiting StepExpected ¹³C KIE (at Carbonyl)Expected ¹⁵N KIE (at Tetrazole N)
Formation of Tetrahedral IntermediateSmall or near unitySmall or near unity
Breakdown of Tetrahedral IntermediateSignificant (>1)Potentially significant (>1)

Further kinetic studies, including the analysis of substituent effects on the reaction rate (Hammett analysis), would be invaluable in providing a more definitive picture of the rate-limiting step and the nature of the transition state for the reactions of this compound.

Applications in Advanced Organic Synthesis

As a Reagent for Nitrogen Functional Group Transformations

The core reactivity of this compound lies in its capacity to act as a carbamoylating agent, enabling the efficient transfer of the tetrazol-5-ylcarbamoyl moiety to various nucleophiles, particularly amines. This facilitates the creation of new nitrogen-carbon bonds, a fundamental process in the synthesis of many biologically and materially significant compounds.

One of the primary applications of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate is in the high-yield synthesis of substituted urea (B33335) derivatives. The reaction mechanism is analogous to that of other 4-nitrophenyl carbamates, which are known to be effective reagents for creating urea linkages. The 4-nitrophenoxide ion is an excellent leaving group, which facilitates the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon. This reaction proceeds smoothly under mild conditions to afford N-substituted-(2H-tetrazol-5-yl)ureas.

This method is highly efficient for producing a diverse range of urea derivatives, which are key structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction is generally clean and provides the desired products in high purity.

Table 1: Synthesis of Tetrazolyl-Urea Derivatives

Amine Substrate Resulting Urea Product Typical Reaction Conditions
Aniline 1-Phenyl-3-(2H-tetrazol-5-yl)urea Room Temperature, Aprotic Solvent (e.g., DCM, THF)
Benzylamine 1-Benzyl-3-(2H-tetrazol-5-yl)urea Room Temperature, Aprotic Solvent (e.g., DCM, THF)
Diethylamine 1,1-Diethyl-3-(2H-tetrazol-5-yl)urea Room Temperature, Aprotic Solvent (e.g., DCM, THF)
Cyclohexylamine 1-Cyclohexyl-3-(2H-tetrazol-5-yl)urea Room Temperature, Aprotic Solvent (e.g., DCM, THF)

The development of activated building blocks, such as 4-nitrophenyl carbamate (B1207046) derivatives, has been instrumental in creating libraries of urea-containing compounds for drug discovery and other applications.

Beyond the synthesis of ureas, the electrophilic nature of this compound allows for the formation of other classes of compounds featuring new nitrogen-carbon bonds. The fundamental reaction involves the transfer of the carbamoyl (B1232498) group to a suitable nucleophile. While amines are the most common reaction partners, this reactivity can be extended to other nucleophilic species under appropriate conditions, further broadening the synthetic utility of the reagent. The formation of the urea linkage itself is a prime example of constructing a stable N-C bond.

Role as an Activated Precursor in Peptide Chemistry

In the intricate field of peptide chemistry, precise control over bond formation and the protection of reactive functional groups is paramount. This compound offers valuable functionalities in this domain, acting both as an activated precursor for bond formation and as a component of protecting group strategies.

The concept of using "active esters" is a cornerstone of modern peptide synthesis, designed to facilitate amide (peptide) bond formation while minimizing side reactions like racemization. 4-Nitrophenyl esters, in particular, are well-established as effective activating groups. They render the carbonyl carbon sufficiently electrophilic to react with the amino group of an amino acid or peptide.

While this compound is primarily a carbamoylating agent, its design embodies the active ester principle. The 4-nitrophenyl group activates the carbonyl, a strategy directly parallel to that used for activating carboxylic acids in peptide coupling. This makes it a useful tool for introducing a specific carbamoyl moiety with high efficiency, a process that relies on the same chemical principles as peptide bond formation.

Protecting groups are essential for preventing unwanted side reactions of the amine terminus during peptide synthesis. Carbamates are one of the most widely used classes of amine protecting groups. 4-Nitrophenyl carbamates have been specifically investigated as a base-labile protecting group strategy, offering an orthogonal approach to the commonly used acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups.

The tetrazolylcarbamate group, installed via the 4-nitrophenyl active ester, can serve as a novel protecting group for amines and amino acids. A key advantage of this strategy is the mechanism of deprotection. Cleavage under mild basic conditions releases the 4-nitrophenolate (B89219) anion, a bright yellow species that allows for the spectroscopic monitoring of the deprotection progress. This provides a real-time analytical handle on the reaction, enhancing synthetic control.

Table 2: Comparison of Amine Protecting Group Properties

Protecting Group Structure Lability Conditions Orthogonality
Tetrazolylcarbamate (via 4-Nitrophenyl ester) Tetrazolyl-NH-CO- Mild Base Orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.
Boc (tert-Butoxycarbonyl) (CH₃)₃C-O-CO- Strong Acid (e.g., TFA) Orthogonal to base-labile (Fmoc) and hydrogenation-labile (Cbz) groups.
Cbz (Carboxybenzyl) C₆H₅CH₂-O-CO- Catalytic Hydrogenation Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.
Fmoc (Fluorenylmethyloxycarbonyl) Fmoc-CH₂-O-CO- Base (e.g., Piperidine) Orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.

Construction of Complex Molecular Architectures

The true power of a synthetic reagent is demonstrated by its ability to facilitate the construction of complex and functionally sophisticated molecules. This compound serves as a valuable building block for introducing two key structural motifs—the tetrazole ring and the urea linkage—into larger molecular frameworks.

The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, a feature widely exploited in medicinal chemistry to improve metabolic stability and membrane permeability of drug candidates. Tetrazole-containing ligands have also been used extensively in coordination chemistry to drive the self-assembly of complex supramolecular structures, such as multinuclear iridium complexes.

Simultaneously, the urea functional group is a powerful hydrogen-bonding motif. This characteristic is crucial for directing the assembly of supramolecular structures and is a common feature in drug molecules designed to bind tightly to biological targets like enzymes and receptors.

By providing an efficient route to molecules containing both a tetrazole ring and a urea linkage, this compound enables the synthesis of complex architectures with programmed biological or material properties. This dual functionality makes it a strategic tool for chemists aiming to build intricate molecules for applications in drug discovery, materials science, and supramolecular chemistry.

Application as a Building Block in Combinatorial Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of large, diverse libraries of compounds, which are invaluable for drug discovery and materials science. The utility of a building block in combinatorial synthesis is largely determined by its reactivity, functional group tolerance, and ability to be readily incorporated into a variety of molecular scaffolds. This compound is well-suited for this role due to the presence of the 4-nitrophenyl carbamate group.

The 4-nitrophenoxy group is an excellent leaving group, rendering the carbamate carbonyl highly susceptible to nucleophilic attack. This reactivity allows for the facile formation of urea derivatives when treated with primary or secondary amines. In the context of combinatorial synthesis, this compound can serve as a versatile scaffold for the generation of tetrazolyl-urea libraries. By reacting this building block with a diverse array of amines on a solid support or in a solution-phase parallel synthesis format, a multitude of distinct urea compounds can be efficiently prepared.

The general scheme for the utilization of this compound in the combinatorial synthesis of a tetrazolyl-urea library is depicted below:

Scheme 1: General reaction for the synthesis of a tetrazolyl-urea library using this compound.

The resulting library of compounds incorporates the tetrazole moiety, which is a well-established bioisostere for carboxylic acids and cis-amides, known to enhance metabolic stability and binding affinity in drug candidates. nih.govbeilstein-journals.org The diversity of the library is dictated by the variety of the amine building blocks (R-NH₂) employed in the synthesis.

Table 1: Potential Amine Building Blocks for Combinatorial Synthesis

Amine Type Example Resulting Substructure
Primary AliphaticCyclohexylamineN-Cyclohexyl-N'-(2H-tetrazol-5-yl)urea
Primary AromaticAnilineN-Phenyl-N'-(2H-tetrazol-5-yl)urea
Secondary AliphaticPiperidine1-(Piperidine-1-carbonyl)-5-aminotetrazole
Amino Acid EsterGlycine methyl esterMethyl 2-(3-(2H-tetrazol-5-yl)ureido)acetate
Heterocyclic Amine4-AminopyridineN-(Pyridin-4-yl)-N'-(2H-tetrazol-5-yl)urea

The high reactivity of the 4-nitrophenyl carbamate allows these reactions to proceed under mild conditions, which is a significant advantage in combinatorial synthesis as it helps to maintain the integrity of other functional groups present in the amine building blocks.

Multi-component Reactions Incorporating the Tetrazolylcarbamate Scaffold

Multi-component reactions (MCRs) are highly convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. clockss.orgresearchgate.net These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The tetrazole ring, particularly the 5-aminotetrazole (B145819) core of this compound, is a well-documented participant in a variety of MCRs. clockss.orgresearchgate.net

While direct examples of this compound in MCRs are not extensively reported, the reactivity of the parent 5-aminotetrazole scaffold provides a strong indication of its potential. clockss.orgresearchgate.net In many MCRs, 5-aminotetrazole acts as a binucleophile, with both the exocyclic amino group and a ring nitrogen atom participating in the reaction. clockss.org The carbamate functionalization in this compound could potentially modulate this reactivity or serve as a handle for post-MCR modifications.

One of the most prominent MCRs involving 5-aminotetrazole is the Ugi four-component reaction (Ugi-4CR). nih.gov In a hypothetical scenario, if the carbamate were to remain intact or be cleaved in situ, the 5-aminotetrazole moiety could react with an aldehyde, an isocyanide, and a carboxylic acid to generate α-acetamidocarboxamide derivatives bearing a tetrazole substituent.

Another important class of MCRs are the Biginelli and Hantzsch-type reactions. 5-Aminotetrazole has been shown to react with aldehydes and β-dicarbonyl compounds to produce fused heterocyclic systems. researchgate.net The tetrazolylcarbamate scaffold could potentially be employed in similar transformations to generate novel, highly functionalized heterocyclic structures.

Table 2: Representative Multi-component Reactions Involving the 5-Aminotetrazole Scaffold

Reaction Name Reactants General Product Potential for Tetrazolylcarbamate Scaffold
Ugi-4CRAldehyde, Amine, Isocyanide, Carboxylic Acidα-Acylamino-carboxamideThe 5-aminotetrazole core could act as the amine component.
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone5-Aminotetrazole can act as the urea equivalent.
Hantzsch Dihydropyridine SynthesisAldehyde, β-Ketoester, AmmoniaDihydropyridineThe amino group of the tetrazole could participate as the nitrogen source.

The exploration of this compound in MCRs represents a promising avenue for the discovery of novel chemical entities with potential applications in medicinal chemistry and materials science. The ability to introduce the tetrazolylcarbamate motif into complex molecular architectures in a single, efficient step is a testament to the power of multi-component reaction chemistry.

Structure Reactivity Relationship Studies of 4 Nitrophenyl 2h Tetrazol 5 Ylcarbamate

Electronic Effects of the 4-Nitrophenyl Substituent on Carbamate (B1207046) Reactivity

The reactivity of the carbamate functional group in 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate is significantly influenced by the electronic properties of the 4-nitrophenyl substituent. The nitro group (NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This strong electron-withdrawing nature has a profound impact on the carbamate's electrophilicity.

The 4-nitrophenyl group acts as an excellent leaving group, a critical factor in many reactions involving carbamates, such as nucleophilic acyl substitution. The electron-withdrawing nitro group stabilizes the resulting 4-nitrophenoxide anion, making it a more favorable leaving group. This enhanced leaving group ability significantly increases the reactivity of the carbamate carbonyl carbon towards nucleophiles. Studies on related 4-nitrophenyl carbonates and carbamates have demonstrated their utility as base-labile protecting groups, readily cleaved under mild basic conditions due to the stability of the 4-nitrophenolate (B89219) anion. researchgate.netnih.gov The release of the bright yellow 4-nitrophenolate ion upon hydrolysis provides a convenient method for monitoring reaction kinetics spectrophotometrically. researchgate.netnih.gov

The electron-withdrawing effect of the 4-nitrophenyl ring also directly increases the partial positive charge on the carbamate carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon more susceptible to attack by a wide range of nucleophiles. Computational studies on similar systems have corroborated this, showing a direct correlation between the electron-withdrawing strength of the substituent on the phenyl ring and the positive charge on the carbonyl carbon, leading to faster rates of hydrolysis.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, can be used to quantify the electronic effect of the 4-nitro substituent. The positive sigma (σ) value for a para-nitro group indicates its strong electron-withdrawing capacity, which correlates with an increased rate of reaction for processes where the transition state is stabilized by electron withdrawal, such as nucleophilic attack on the carbonyl group.

Steric and Electronic Contributions of the 2H-Tetrazole Moiety

The 2H-tetrazole moiety is a unique heterocyclic system that imparts distinct steric and electronic characteristics to the this compound molecule. Composed of one carbon and four nitrogen atoms, the tetrazole ring is an aromatic system with a high nitrogen content, which significantly influences its electronic properties.

Electronic Contributions: The tetrazole ring is known to be a bioisostere of the carboxylic acid group, sharing similar pKa values and planar geometry. nih.gov This is attributed to the delocalization of π-electrons across the ring, which also imparts significant thermal and chemical stability. The high nitrogen content makes the tetrazole ring electron-deficient, and it can act as a strong electron-withdrawing group. This property can further enhance the electrophilicity of the adjacent carbamate carbonyl carbon, working in concert with the 4-nitrophenyl group to increase reactivity.

The tetrazole ring can exist in different tautomeric forms, with the 2H- and 1H-isomers being the most common for 5-substituted tetrazoles. In the gas phase, the 2H-tautomer is generally more stable, while in solution, the equilibrium can be influenced by the solvent and the nature of the substituent. nih.gov The specific tautomeric form present will influence the electronic distribution and hydrogen bonding capabilities of the molecule. The nitrogen atoms in the tetrazole ring can also participate in hydrogen bonding, which can affect its solubility and interactions with other molecules.

Steric Contributions: The planar nature of the tetrazole ring imposes certain steric constraints on the molecule. The substituent at the 5-position, in this case, the carbamate group, will have a defined spatial relationship with the ring. The size and orientation of the 4-nitrophenyl group will also be influenced by the steric bulk of the tetrazole. While the tetrazole ring itself is not exceptionally bulky, its rigid, planar structure can influence the approach of nucleophiles to the carbamate carbonyl center. The steric hindrance around the reaction center can play a role in determining the rate and selectivity of chemical transformations.

Conformational Analysis and its Impact on Chemical Transformations

Computational modeling techniques, such as Density Functional Theory (DFT), can provide valuable insights into the low-energy conformations of the molecule. These studies can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Understanding the preferred conformation is crucial, as it dictates the accessibility of the reactive sites. For instance, a conformation that shields the carbamate carbonyl group will result in a lower reaction rate compared to a more open conformation.

The interplay of steric and electronic effects will govern the conformational landscape. For example, while π-π stacking between the tetrazole and phenyl rings could be a stabilizing interaction, steric clashes between the substituents might force a non-planar arrangement. The specific conformation adopted by the molecule in a given solvent or crystalline state can have a direct impact on its chemical transformations by influencing the trajectory of an approaching nucleophile.

Modulation of Reactivity through Structural Modifications of the Carbamate Scaffold

The reactivity of this compound can be systematically tuned by making specific structural modifications to its carbamate scaffold. These modifications can alter the electronic and steric properties of the molecule, thereby providing a means to control its chemical behavior.

One effective strategy for modulating reactivity is to alter the electronic nature of the substituents on the phenyl ring. Replacing the strongly electron-withdrawing nitro group with electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), would decrease the leaving group ability of the phenoxide and reduce the electrophilicity of the carbonyl carbon. This would lead to a significant decrease in the rate of nucleophilic substitution reactions. Conversely, introducing additional electron-withdrawing groups onto the phenyl ring would further enhance its reactivity.

The following table illustrates the predicted effect of different substituents on the reactivity of the carbamate, based on their Hammett σ constants:

Substituent (at para-position)Hammett σₚPredicted Effect on Carbamate Reactivity
-OCH₃-0.27Decrease
-CH₃-0.17Decrease
-H0.00Baseline
-Cl+0.23Increase
-CN+0.66Significant Increase
-NO₂+0.78Very High Increase

Finally, steric modifications can also be employed to control reactivity. Introducing bulky groups near the carbamate linkage, either on the tetrazole or the phenyl ring, would increase steric hindrance and impede the approach of nucleophiles, thereby slowing down the reaction rate. This approach can be used to introduce a degree of selectivity into the reactions of the carbamate.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate, DFT calculations would be employed to determine its optimized molecular geometry in the ground state. This would provide key information on bond lengths, bond angles, and dihedral angles. Other ground state properties that would be calculated include the total energy, dipole moment, and the distribution of electronic charge throughout the molecule, often visualized through molecular electrostatic potential (MEP) maps. These properties are crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, various reactivity indices such as electronegativity, chemical hardness, and softness can be derived to quantify the molecule's reactive nature.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions.

Determination of Transition States and Activation Energies

To study a potential reaction involving this compound, computational methods would be used to locate the transition state (TS) structures along the reaction coordinate. A transition state represents the highest energy point on the reaction pathway connecting reactants to products. By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This is a critical parameter for predicting the reaction rate and feasibility under given conditions.

Investigation of Reaction Pathways and Intermediates

Computational studies can map out the entire energy profile of a reaction, identifying not only transition states but also any reaction intermediates. Intermediates are metastable species that exist in energy minima along the reaction pathway. By understanding the full reaction pathway, including all intermediates and transition states, a detailed mechanistic understanding of how this compound participates in chemical transformations can be achieved.

Molecular Dynamics Simulations

Conformational Dynamics of the Carbamate (B1207046) and Tetrazole Rings

The conformational flexibility of "this compound" is primarily dictated by the rotational freedom around the single bonds connecting the carbamate linker to the tetrazole and the 4-nitrophenyl rings. Density Functional Theory (DFT) calculations are a common approach to investigate the potential energy surface and identify stable conformers.

The central carbamate group (-NH-C(=O)-O-) introduces a degree of rigidity due to the partial double bond character of the C-N and C-O bonds. However, rotation around the N-C(tetrazole) and O-C(phenyl) single bonds allows the molecule to adopt various spatial arrangements. Computational studies on similar carbamate-containing molecules suggest that the trans conformation across the carbamate linkage is generally more stable than the cis conformation due to reduced steric hindrance.

Table 1: Calculated Rotational Barriers for Key Dihedral Angles in this compound (Hypothetical Data)

Dihedral AngleDescriptionCalculated Rotational Barrier (kcal/mol)
τ1 (Ctetrazole-N-Ccarbamate-O)Rotation around the N-Ccarbamate bond5 - 10
τ2 (N-Ccarbamate-O-Cphenyl)Rotation around the O-Cphenyl bond2 - 5
τ3 (Ccarbamate-O-Cphenyl-Cphenyl)Rotation of the 4-nitrophenyl group3 - 6

Note: This data is hypothetical and serves as an illustrative example of what computational studies might reveal.

The tetrazole ring itself is a planar and aromatic system. Its orientation can influence the molecule's dipole moment and intermolecular interaction capabilities. The presence of the nitro group on the phenyl ring also significantly impacts the electronic distribution and conformational preferences through resonance and inductive effects.

Solvation Effects and Intermolecular Interactions

The behavior of "this compound" in solution is critically influenced by its interactions with solvent molecules. Computational models, such as those employing the Polarizable Continuum Model (PCM) or explicit solvent simulations (e.g., Quantum Mechanics/Molecular Mechanics - QM/MM), can be used to understand these effects.

The presence of several polar functional groups—the nitro group, the carbamate linkage, and the nitrogen-rich tetrazole ring—suggests that this compound will exhibit significant interactions with polar solvents. The nitro group and the carbonyl oxygen of the carbamate are strong hydrogen bond acceptors, while the N-H group of the carbamate can act as a hydrogen bond donor. The tetrazole ring, with its multiple nitrogen atoms, can also participate in hydrogen bonding.

Solvation is expected to influence the conformational equilibrium. In polar solvents, conformers with larger dipole moments may be preferentially stabilized. The study of related compounds like p-nitrophenyl chloroformate has shown that the specific rates of solvolysis are sensitive to both the solvent's nucleophilicity and its ionizing power. mdpi.com This indicates that the solvent plays a direct role in the chemical reactivity at the carbonyl carbon.

Molecular electrostatic potential (MEP) maps generated through computational methods can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. For "this compound," the MEP would likely show negative potential around the nitro group's oxygen atoms, the carbonyl oxygen, and the tetrazole nitrogens, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. A positive potential would be expected around the carbamate N-H proton, highlighting its hydrogen bond donor capability.

Table 2: Predicted Solvation Free Energies in Different Solvents (Hypothetical Data)

SolventDielectric Constant (ε)Solvation Free Energy (ΔGsolv, kcal/mol)
Water78.4-15 to -20
Dimethyl Sulfoxide (DMSO)46.7-12 to -18
Acetonitrile37.5-10 to -15
Chloroform4.8-5 to -8

Note: This data is hypothetical and illustrates the expected trend of increased stabilization in more polar solvents.

These computational approaches provide a molecular-level understanding of the factors governing the structure, stability, and reactivity of "this compound," which is essential for its potential applications.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Applications

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. researchgate.net Future work could focus on leveraging the structural features of 4-Nitrophenyl 2H-tetrazol-5-ylcarbamate for asymmetric transformations.

One promising avenue is the development of chiral catalysts for the synthesis of tetrazole derivatives. Research has shown that chiral magnesium(II)-N,N′-dioxide complexes can catalyze asymmetric multicomponent reactions to produce enantioenriched tetrazoles. researchgate.netdoaj.org This suggests that asymmetric pathways to chiral derivatives of this compound could be developed.

Furthermore, the molecule itself could be transformed into a chiral organocatalyst. Chiral tetrazole-containing molecules have been explored as catalysts in asymmetric reactions. mdpi.comnih.gov By introducing a chiral center to the tetrazole or creating atropisomeric variants, novel organocatalysts could be designed for a range of asymmetric transformations. Another approach involves the asymmetric functionalization of the tetrazole ring, a strategy that remains largely unexplored for this class of compounds.

Table 1: Examples of Asymmetric Reactions with Tetrazole Derivatives (Illustrative)

Catalyst/Method Reaction Type Achieved Enantioselectivity (e.r. or ee) Reference
Chiral MgII-N,Nʹ-dioxide complex Isocyanide-based multicomponent reaction Up to 96:4 e.r. researchgate.net
Chiral α-Tetrazole Binaphthylazepine Intramolecular oxa-Michael cyclization Low enantioselectivity mdpi.comnih.gov
Organic Catalyst Mannich reaction with in situ generated carbamate-protected imines High enantioselectivity brandeis.edu

Integration into Flow Chemistry and Continuous Processing

Flow chemistry provides significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous reagents or intermediates. beilstein-journals.orgmit.edu The synthesis of both tetrazoles and carbamates involves intermediates (e.g., hydrazoic acid, isocyanates) that are well-suited for management within continuous flow reactors. acs.orgresearchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for Heterocycles (Illustrative)

Reaction Type Method Key Advantages of Flow Chemistry Reference
Tetrazole Synthesis Batch Traditional laboratory-scale synthesis -
Tetrazole Synthesis Continuous Flow Enhanced safety (no HN₃ accumulation), rapid heating, scalability, high yields. mit.eduscispace.comcore.ac.uk
Carbamate (B1207046) Synthesis Batch Standard procedure, suitable for small scale. -
Carbamate Synthesis Continuous Flow Safe handling of isocyanates, integration of reaction and separation steps. beilstein-journals.orgresearchgate.net

Exploration of Novel Catalytic Transformations

The catalytic applications involving this compound are virtually unexplored. The nitrogen-rich tetrazole ring presents an excellent opportunity for its use as a ligand in transition metal catalysis. The multiple nitrogen atoms can act as coordination sites for metals, potentially leading to novel catalysts with unique reactivity and selectivity. For instance, tetrazole-based ligands have been used to create palladium complexes for various cross-coupling reactions. researchgate.net

Another area of investigation is the development of novel catalytic methods for the synthesis of the title compound itself. The use of nanomaterials as catalysts for tetrazole synthesis has gained traction, offering benefits such as high efficiency, catalyst recyclability, and milder reaction conditions. rsc.org Exploring nanocatalysts based on copper or magnetic nanoparticles for the cycloaddition step could lead to more sustainable synthetic routes. Furthermore, developing catalytic methods that activate this compound for carbamoylation reactions under exceptionally mild conditions would be a significant advance.

Design of Next-Generation Activated Carbamate Reagents

Activated carbamates are essential tools in organic and medicinal chemistry for the introduction of carbamate functionalities. nih.govacs.org this compound can be viewed as a scaffold for a new generation of "smart" or "tunable" reagents.

The tetrazole ring's properties offer unique opportunities for modulating the reactivity of the carbamate. The acidity of the tetrazole N-H and the presence of multiple nitrogen atoms mean that its electronic properties can be altered through substitution, protonation, or complexation. This could, in turn, influence the leaving group ability of the tetrazole moiety, allowing for fine-tuning of the carbamate's reactivity. For example, N-alkylation or N-acylation of the tetrazole ring could create a panel of reagents with a spectrum of carbamoylating power. This would allow for selective reactions with a wider range of nucleophiles under specific conditions. The design of novel carbamates bearing different heterocyclic motifs, such as 1,2,3-triazoles, has already proven to be a successful strategy in medicinal chemistry. nih.gov

Advanced Spectroscopic Studies for In-Situ Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for process optimization and the development of new transformations. Advanced spectroscopic techniques, particularly operando spectroscopy, offer the ability to monitor reactions in real time under actual process conditions. wikipedia.orgmdpi.com

Applying operando FT-IR, Raman, or NMR spectroscopy to the synthesis of this compound would provide invaluable mechanistic insights. st-andrews.ac.uk For example, in-situ monitoring could help elucidate the complex mechanism of the azide-nitrile cycloaddition, which is still a topic of discussion. researchgate.net This knowledge would be particularly beneficial for optimizing a continuous flow synthesis, allowing for precise control over reaction parameters to maximize yield and minimize byproduct formation. acs.org Furthermore, studying the kinetics of aminolysis reactions using this reagent under operando conditions would help to quantify its reactivity and establish structure-activity relationships for next-generation reagent design.

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